4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile

MAO-B inhibition Neurodegenerative disease Enzyme assay

This 4-methyl-8-nitrile tetrahydroquinoline is a strategically differentiated building block for CNS drug discovery. Unlike unsubstituted analogs (e.g., CAS 53400-61-6), the 4-CH3 group boosts LogP to 2.33, enhancing blood-brain barrier permeability. The 8-CN moiety is pharmacophorically essential for MAO-B inhibition (IC50 530 nM) and provides a versatile synthetic handle for amide, acid, and heterocycle elaboration. Sourced from the published anti-ulcer agent patent (US 4,529,798), this compound offers a validated entry into reversible MAO-B inhibitor programs for Parkinson's disease and anti-secretory pipelines. Specify 95% purity for reproducible SAR campaigns.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 83246-80-4
Cat. No. B11912803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile
CAS83246-80-4
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=C2CCCC(C2=NC=C1)C#N
InChIInChI=1S/C11H12N2/c1-8-5-6-13-11-9(7-12)3-2-4-10(8)11/h5-6,9H,2-4H2,1H3
InChIKeyXYLGEZCKCREMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile (CAS 83246-80-4) as a Differentiated Synthetic Intermediate and Biological Probe


4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile (CAS 83246-80-4) is a nitrogen-containing heterocyclic compound characterized by a fully saturated tetrahydroquinoline core bearing a methyl substituent at the 4-position and a nitrile group at the 8-position [1]. With a molecular formula of C11H12N2 and a molecular weight of 172.226 g/mol, this compound exhibits a calculated LogP of 2.33, indicating moderate lipophilicity advantageous for both organic synthesis and biological membrane permeability studies [1]. It serves as a key intermediate in the synthesis of anti-ulcer agents and has demonstrated measurable in vitro enzyme inhibition activity [2][3].

Structural Nuance Drives Procurement Specificity: Why 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile Cannot Be Replaced by Common Analogs


The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, but subtle modifications profoundly alter physicochemical properties and biological activity [1]. Generic substitution with unsubstituted 5,6,7,8-tetrahydroquinoline-8-carbonitrile (CAS 53400-61-6) introduces a critical molecular weight and lipophilicity deficit (MW 158.2 vs 172.2; LogP ~1.9 vs 2.33), compromising both membrane permeability and synthetic handle utility [2]. Conversely, substitution with the 4-methyl analog lacking the nitrile (4-methyl-5,6,7,8-tetrahydroquinoline) eliminates the crucial -CN group that enables targeted enzyme inhibition and further derivatization, as evidenced by SAR studies showing that the nitrile moiety is essential for MAO-B inhibition and downstream synthetic elaboration [3][4]. The quantitative evidence below confirms that this specific substitution pattern (4-CH3 + 8-CN) yields a measurable, verifiable advantage over its closest analogs in both biological potency and synthetic versatility.

Comparative Evidence Guide: Quantifiable Differentiation of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile Versus Structural Analogs


MAO-B Enzyme Inhibition: Sub-Micromolar Potency Confirms Functional Advantage of 8-CN Group

In direct enzyme inhibition assays, 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile exhibits an IC50 value of 530 nM against human recombinant monoamine oxidase B (MAO-B), measured via inhibition of 4-hydroxyquinoline formation from kynuramine substrate [1]. This potency is contingent on the presence of the 8-nitrile group, as the des-nitrile analog (4-methyl-5,6,7,8-tetrahydroquinoline) shows no measurable inhibition in comparable assays . This head-to-head comparison confirms that the nitrile moiety is essential for MAO-B engagement, directly influencing the compound's utility as a pharmacological probe.

MAO-B inhibition Neurodegenerative disease Enzyme assay

Lipophilicity Optimization: Elevated LogP Enhances Membrane Permeability and Synthetic Utility Relative to Unsubstituted Analog

Calculated physicochemical properties reveal that the 4-methyl substitution in 4-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile (LogP = 2.33) increases lipophilicity by approximately 0.4–0.5 units compared to the unsubstituted 5,6,7,8-tetrahydroquinoline-8-carbonitrile (LogP ~1.9) [1][2]. This enhanced LogP improves predicted passive membrane permeability, a key parameter for CNS drug candidates [3]. In the context of the QSAR model developed for anti-small cell lung cancer activity, lipophilicity was identified as a positive contributor to predicted efficacy [3].

ADME prediction Lipophilicity Drug design

Anti-Ulcer Activity Patent Enables Validated Synthetic Route and Confirmed Biological Utility

US Patent 4,529,798 explicitly claims a process for preparing 8-cyano-4-methyl-5,6,7,8-tetrahydroquinoline as an intermediate for anti-ulcer/anti-secretory agents [1]. The patent demonstrates a high-yielding synthetic route involving treatment of 4-methyl-5,6,7,8-tetrahydroquinoline with butyl lithium followed by reaction with RaRbNCN, achieving yields superior to previously described methods [1]. This validated route and demonstrated biological endpoint provide procurement justification over non-patented analogs lacking established therapeutic applications.

Anti-ulcer agent Synthetic methodology Gastrointestinal research

QSAR Model Predicts Enhanced Anti-Lung Cancer Activity Relative to Less Substituted Analogs

A validated QSAR model (R² = 0.9525, Q²_cv = 0.9719) developed for tetrahydroquinoline derivatives as anti-small cell lung cancer agents demonstrates that both lipophilicity and the presence of electron-withdrawing groups at the 8-position contribute positively to predicted anti-cancer activity [1]. Within this model, 4-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile is predicted to exhibit higher activity than the unsubstituted 5,6,7,8-tetrahydroquinoline-8-carbonitrile due to its elevated LogP and the additional methyl substituent [1]. Molecular docking studies further support this, showing favorable interactions with the active site of EGFR, a key target in lung cancer [1].

QSAR Anti-cancer Small cell lung cancer

High-Impact Application Scenarios for 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile Procurement


Neurodegenerative Disease Probe Development

Given its confirmed MAO-B inhibition (IC50 = 530 nM) [1], this compound is optimally deployed as a starting point for developing reversible MAO-B inhibitors for Parkinson's disease and other neurodegenerative disorders. Its moderate lipophilicity (LogP = 2.33) facilitates CNS penetration while maintaining synthetic tractability.

Anti-Cancer Drug Discovery (Small Cell Lung Cancer)

The QSAR model [2] and molecular docking studies [2] support the use of this compound as a scaffold for optimizing anti-small cell lung cancer agents. The 4-methyl and 8-nitrile groups are predicted to enhance both potency and ADMET properties, making it a strategic alternative to less substituted analogs.

Synthetic Intermediate for Gastrointestinal Therapeutics

As explicitly claimed in US Patent 4,529,798 [3], this compound serves as a key intermediate in the synthesis of anti-ulcer/anti-secretory agents. Procurement for this purpose is justified by the validated, high-yielding synthetic route and defined therapeutic utility.

General Heterocyclic Chemistry and Scaffold Diversification

The presence of the nitrile group at the 8-position provides a versatile handle for further derivatization, including hydrolysis to amides/carboxylic acids or cycloaddition reactions [4]. This compound offers a functionalized tetrahydroquinoline core suitable for library synthesis and structure-activity relationship (SAR) campaigns.

Quote Request

Request a Quote for 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.